![molecular formula C14H21NO3 B220767 [(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid, also known as ADMMA, is a synthetic amino acid derivative that has been studied extensively for its potential use in various scientific research applications. ADMMA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several different pathways. One of the primary mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is the inhibition of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to modulate the activity of other enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity and the inhibition of certain enzymes. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, behavior, and cognition. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid for lab experiments is its ability to modulate neurotransmitter activity and inhibit enzymes such as MAO. This makes it a valuable tool for researchers studying the mechanisms of action of various drugs and the development of new therapeutic agents. However, there are also limitations to the use of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid in lab experiments. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid. One area of interest is the development of new therapeutic agents based on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds, including their effects on neurotransmitter activity and enzyme inhibition. Finally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may also have potential applications in the field of drug discovery, as it has been shown to modulate the activity of various receptors and enzymes.
Synthesemethoden
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid is typically synthesized using a multi-step process that involves the reaction of several different chemical precursors. The synthesis method for [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several steps, including the reaction of adamantyl chloride with methylamine, followed by the reaction of the resulting compound with glycine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. These effects make it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
Eigenschaften
Produktname |
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid |
---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-[adamantane-1-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(8-12(16)17)13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
VJFPPHGEYBOPRL-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.